molecular formula C18H21NO3S B2613402 N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethanesulfonamide CAS No. 2034408-37-0

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethanesulfonamide

Cat. No. B2613402
CAS RN: 2034408-37-0
M. Wt: 331.43
InChI Key: NXWCMMLKOBDLNX-UHFFFAOYSA-N
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Description

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethanesulfonamide, also known as HET0016, is a selective inhibitor of 20-HETE synthesis. 20-HETE is a potent vasoconstrictor and plays a significant role in the regulation of blood pressure and renal function. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation.

Scientific Research Applications

Synthesis and Biochemical Evaluation

Sulfonamide derivatives have been synthesized and evaluated for their biochemical properties. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been studied as high-affinity inhibitors of kynurenine 3-hydroxylase, demonstrating significant potential for investigating the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

Photodynamic Therapy Applications

Certain sulfonamide derivatives have been identified for their potential in photodynamic therapy, particularly in cancer treatment. The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have shown remarkable properties for Type II photosensitizers, indicating their usefulness in treating cancer (Pişkin et al., 2020).

Endothelin Antagonism

Biphenylsulfonamide derivatives have been explored for their selective antagonism of endothelin-A (ETA) receptors. These compounds, through structural modifications, have shown promising results in inhibiting the pressor effect caused by endothelin-1 infusion in rats, indicating potential for treating cardiovascular diseases (Murugesan et al., 1998).

Cognitive Enhancements

Research has identified N-substituted benzenesulfonamide derivatives as potent and selective 5-HT6 receptor antagonists with cognitive-enhancing properties. These findings support the potential therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c20-18(12-16-8-4-5-9-17(16)13-18)14-19-23(21,22)11-10-15-6-2-1-3-7-15/h1-9,19-20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWCMMLKOBDLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNS(=O)(=O)CCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethanesulfonamide

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